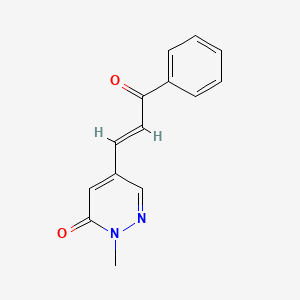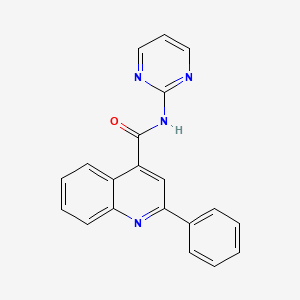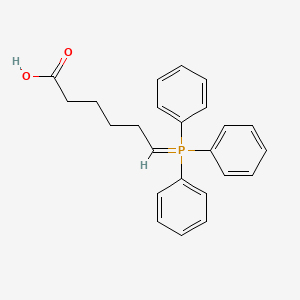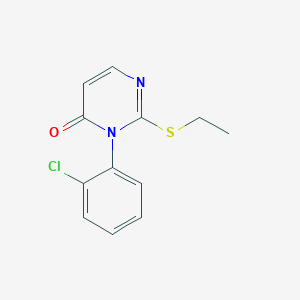
9H-Purin-6-amine, 9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to the purine ring, which is further substituted with N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the alkylation of a purine derivative with 3,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 3,5-Dichlorobenzamide derivatives
- 3,4-Dichlorobenzyl methylcarbamate
Uniqueness
9-(3,4-Dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its dichlorobenzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
112089-16-4 |
|---|---|
Molekularformel |
C14H13Cl2N5 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
NTQXBKWUNNGHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)





![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)



![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)

![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)

